3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid
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Overview
Description
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid is a synthetic organic compound with a complex structure It contains a piperidine ring substituted with a 3-chloro-2-methylbenzoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the 3-chloro-2-methylbenzoyl group through an acylation reaction. The final step involves the addition of the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the benzoyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid: Contains an acetic acid moiety.
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]benzoic acid: Features a benzoic acid moiety.
Uniqueness: The uniqueness of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-(3-chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11-13(6-4-7-14(11)17)16(21)18-10-3-2-5-12(18)8-9-15(19)20/h4,6-7,12H,2-3,5,8-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGORGQNHBJQPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N2CCCCC2CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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